Welcome to the BenchChem Online Store!
molecular formula C11H15N3O B8440846 2,6-Dihydro-2-methyl-4-(2-methylpropyl)-1H-pyrrolo[3,4-d]pyridazin-1-one

2,6-Dihydro-2-methyl-4-(2-methylpropyl)-1H-pyrrolo[3,4-d]pyridazin-1-one

Cat. No. B8440846
M. Wt: 205.26 g/mol
InChI Key: LZXYPFHFEMBYID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06770646B2

Procedure details

Methyl 4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate (Example 1, step b, 7.8 g) and methylhydrazine (6 ml) were heated at reflux for 18 hours. The solvent was evaporated and the residue was chromatographed, eluting with dichloromethane-ethanol (19:1), to give the sub-title compound as a sand coloured solid (5.2 g).
Quantity
7.8 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
6 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:15])[CH2:3][C:4]([C:6]1[C:7]([C:11](OC)=[O:12])=[CH:8][NH:9][CH:10]=1)=O.[CH3:16][NH:17][NH2:18]>>[CH3:16][N:17]1[C:11](=[O:12])[C:7]2=[CH:8][NH:9][CH:10]=[C:6]2[C:4]([CH2:3][CH:2]([CH3:15])[CH3:1])=[N:18]1

Inputs

Step One
Name
Quantity
7.8 g
Type
reactant
Smiles
CC(CC(=O)C=1C(=CNC1)C(=O)OC)C
Name
methylhydrazine
Quantity
6 mL
Type
reactant
Smiles
CNN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed
WASH
Type
WASH
Details
eluting with dichloromethane-ethanol (19:1)

Outcomes

Product
Name
Type
product
Smiles
CN1N=C(C=2C(C1=O)=CNC2)CC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.